molecular formula C7H7F2NO B125351 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol CAS No. 145005-31-8

2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol

Cat. No. B125351
M. Wt: 159.13 g/mol
InChI Key: LTPBAFGOGUNYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as 2-Fluoro-3-(2-hydroxyethyl)pyridine and is a derivative of pyridine.

Mechanism Of Action

The mechanism of action of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This compound has also been found to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol has anti-inflammatory effects by inhibiting the activity of COX-2. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been found to have anti-microbial properties against various bacterial strains.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol in lab experiments is its potential as a drug delivery system due to its ability to cross the blood-brain barrier. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic applications.

Future Directions

There are several future directions for the study of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol. One direction is to further investigate its anti-inflammatory and anti-cancer properties and develop it as a potential therapeutic agent. Another direction is to study its potential as a drug delivery system for the treatment of neurological disorders. Additionally, further studies are needed to understand its mechanism of action and optimize its use in therapeutic applications.

Synthesis Methods

The synthesis of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol involves the reaction of 2-bromo-3-fluoropyridine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and the resulting product is purified through column chromatography.

Scientific Research Applications

2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol has been found to have potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been found to have potential as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

CAS RN

145005-31-8

Product Name

2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

2-fluoro-1-(2-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H7F2NO/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3,6,11H,4H2

InChI Key

LTPBAFGOGUNYDC-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)F)C(CF)O

Canonical SMILES

C1=CC(=C(N=C1)F)C(CF)O

synonyms

3-Pyridinemethanol,2-fluoro-alpha-(fluoromethyl)-(9CI)

Origin of Product

United States

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